

Chemical Structure Elucidation of Bortezomib Impurity 10: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Bortezomib Impurity 10

CAS No.: 390800-88-1

Cat. No.: B601041

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Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

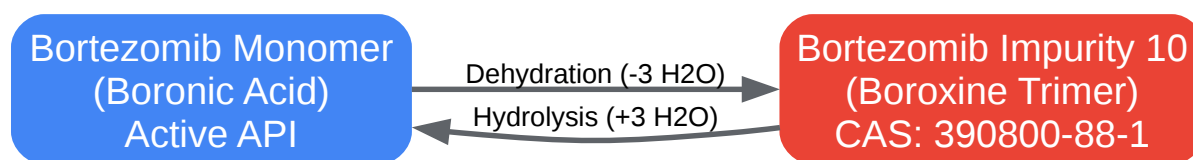
Bortezomib, a first-in-class proteasome inhibitor utilized in the treatment of multiple myeloma, is a dipeptidyl boronic acid. A critical aspect of its chemical stability is the reversible dehydration of the boronic acid monomer to form a cyclic trimeric anhydride, known as a boroxine. In pharmaceutical compendia and regulatory submissions, this trimer is formally designated as **Bortezomib Impurity 10** (CAS No: 390800-88-1)[1][2].

This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of **Bortezomib Impurity 10**. By synthesizing High-Resolution Mass Spectrometry (HRMS), multinuclear Magnetic Resonance (NMR), and vibrational spectroscopy, we establish a definitive methodology for characterizing this complex oligomeric degradant.

The Chemical Causality of Impurity 10 Formation

To elucidate the structure of an impurity, one must first understand the thermodynamic drivers of its formation. Boronic acids possess an empty p-orbital on the boron atom, rendering them highly electrophilic and susceptible to coordination. In the absence of water (e.g., during lyophilization or in anhydrous organic solvents), bortezomib monomers undergo a spontaneous, entropically driven dehydration to form a six-membered trioxatriborinane ring[3][4].

This resulting boroxine trimer (Impurity 10) is a thermodynamic sink under anhydrous conditions. To circumvent this in commercial formulations (e.g., Velcade®), mannitol is added to form a stable, monomeric boronate diester, which rapidly hydrolyzes back to the active boronic acid upon reconstitution in aqueous media[3].



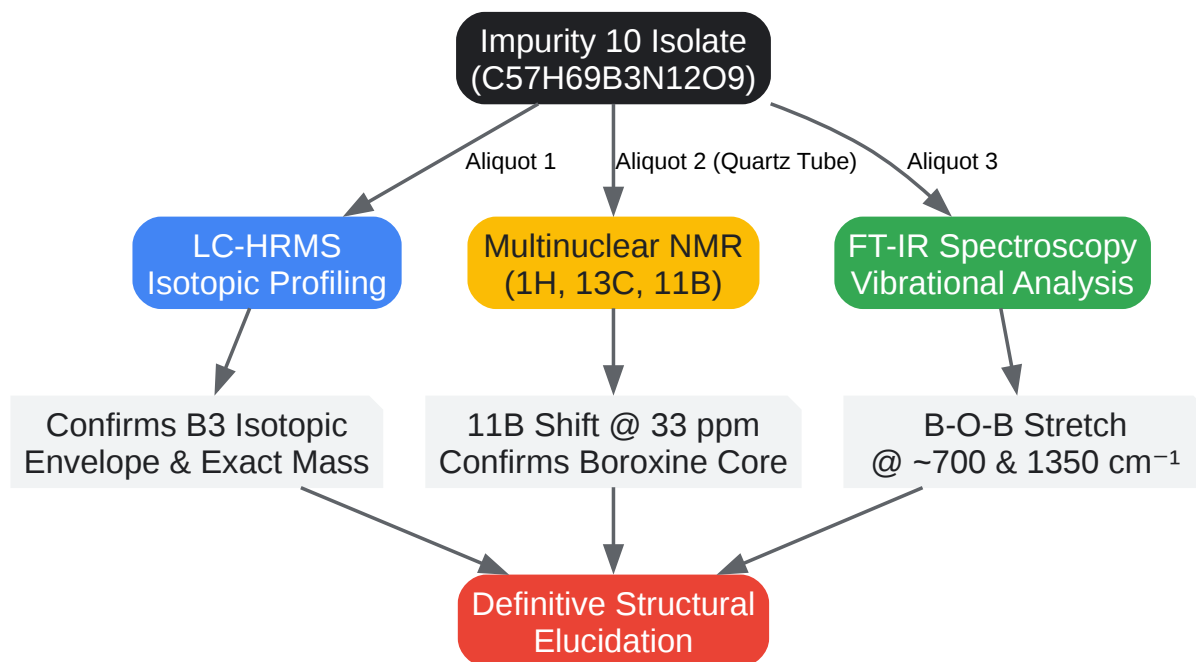
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Figure 1: Thermodynamic equilibrium between Bortezomib monomer and its boroxine trimer.

Analytical Strategy: A Self-Validating Workflow

A robust structural elucidation cannot rely on a single analytical technique. The methodology described herein utilizes an orthogonal approach where each technique validates the findings of the others:

- HRMS establishes the exact mass and the unique isotopic envelope dictated by the presence of three boron atoms.
- Multinuclear NMR (¹¹B, ¹H, ¹³C) confirms the specific electronic environment of the boroxine core and the 3:1 stoichiometric ratio of the peptide appendages to the core[5][6].
- FT-IR Spectroscopy provides definitive vibrational proof of the B-O-B linkages[7].



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Figure 2: Orthogonal analytical workflow for the structural elucidation of Impurity 10.

Step-by-Step Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Because boron has two stable isotopes—¹⁰B (~20% abundance) and ¹¹B (~80% abundance)—any molecule containing multiple boron atoms will exhibit a highly distinctive isotopic envelope^[6]. For Impurity 10, the presence of three boron atoms creates a complex multiplet that serves as a definitive fingerprint.

Protocol:

- **Sample Preparation:** Dissolve 1 mg of Impurity 10 in 1 mL of LC-MS grade Acetonitrile. Dilute to 1 µg/mL using a 50:50 mixture of Acetonitrile and 0.1% Formic Acid in water.
- **Chromatography:** Inject 5 µL onto a C18 column (e.g., 150 mm x 4.6 mm, 3 µm). Use an isocratic flow of 60:40 Acetonitrile:Water (0.1% FA) to prevent on-column hydrolysis.

- Ionization: Operate the ESI source in positive ion mode. Ensure the capillary temperature is kept relatively low (< 250°C) to prevent thermal degradation of the boroxine ring.
- Data Acquisition: Acquire full-scan MS data at a resolution of at least 70,000 (FWHM) to resolve the ^{13}C and $^{10}\text{B}/^{11}\text{B}$ isotopic fine structure.

Causality Check: The theoretical exact mass for $[\text{M}+\text{H}]^+$ ($\text{C}_{57}\text{H}_{70}\text{B}_3\text{N}_{12}\text{O}_9^+$) is 1099.5663 Da. The isotopic pattern will show an envelope spanning approximately 4 Daltons, driven by the binomial expansion of the boron isotopes convoluted with the natural abundance of carbon-13.

Multinuclear NMR Spectroscopy (^{11}B , ^1H , ^{13}C)

Nuclear Magnetic Resonance is the ultimate arbiter for distinguishing the monomeric boronic acid from the trimeric boroxine. Both ^{10}B and ^{11}B are quadrupolar nuclei, but ^{11}B (spin 3/2) is preferred due to its higher sensitivity and narrower linewidths[6].

Protocol:

- Sample Preparation (Critical Step): Dissolve 15 mg of Impurity 10 in 0.6 mL of anhydrous CDCl_3 or DMSO-d_6 . You must use a quartz NMR tube. Standard borosilicate glass tubes contain boron, which generates a massive, broad background signal in the ^{11}B spectrum that will obscure the sample's signal[6].
- ^{11}B NMR Acquisition: Acquire data at 128 MHz (for a 400 MHz spectrometer). Use a simple one-pulse sequence with proton decoupling ($^{11}\text{B}\{^1\text{H}\}$). Set a wide spectral width (+100 to -120 ppm) and apply a slight line-broadening factor (e.g., 5-10 Hz) during processing to smooth the quadrupolar-broadened signal.
- ^1H and ^{13}C NMR Acquisition: Acquire standard 1D spectra to confirm the integrity of the pyrazine-phenylalanine-leucine backbone.

Causality Check: The ^{11}B chemical shift is highly sensitive to the coordination environment. Monomeric bortezomib (boronic acid) typically resonates at ~30 ppm. In contrast, the cyclic boroxine anhydride (Impurity 10) resonates further downfield at approximately 33 ppm due to the altered electronic shielding of the B-O-B linkages[5][8].

Vibrational Spectroscopy (FT-IR)

To orthogonally validate the NMR and MS data, FT-IR is used to probe the specific bonds formed during the dehydration process.

Protocol:

- **Sample Preparation:** Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.
- **Acquisition:** Scan from 4000 cm^{-1} to 400 cm^{-1} with a resolution of 4 cm^{-1} . Accumulate at least 64 scans to ensure a high signal-to-noise ratio.
- **Analysis:** Look for the disappearance of the broad O-H stretching band ($\sim 3200\text{-}3400\text{ cm}^{-1}$) characteristic of the monomeric boronic acid, and the appearance of strong, sharp absorption bands characteristic of the boroxine ring.

Causality Check: The formation of the trioxatriborinane ring generates highly specific B-O-B stretching vibrations. These typically manifest as a strong, sharp band between 680 and 705 cm^{-1} , and a broader asymmetric stretch in the $1300\text{-}1400\text{ cm}^{-1}$ region[7].

Quantitative Data Synthesis

The culmination of the analytical workflow yields a dataset that unequivocally confirms the identity of **Bortezomib Impurity 10**. The tables below summarize the expected quantitative metrics.

Table 1: HRMS Isotopic Distribution for $[M+H]^+$ ($C_{57}H_{70}B_3N_{12}O_9^+$)

Isotope Peak	m/z (Theoretical)	Relative Intensity (%)	Primary Contributor
M	1096.576	~ 1.5	Three ^{10}B atoms
M+1	1097.573	~ 19.0	Two ^{10}B , One ^{11}B
M+2	1098.569	~ 75.0	One ^{10}B , Two ^{11}B
M+3	1099.566	100.0 (Base)	Three ^{11}B atoms
M+4	1100.569	~ 65.0	Three ^{11}B + One ^{13}C

(Note: The convolution of the B3 envelope with the C57 envelope creates a distinct 5-peak cluster that is mathematically impossible for the monomer to replicate).

Table 2: Key NMR Diagnostic Chemical Shifts

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment / Structural Implication
^{11}B	~ 33.0	Broad Singlet	Confirms the cyclic boroxine core (trioxatriborinane)[5][8].
^1H	8.7 - 9.2	Multiplets	Pyrazine ring protons (integrates to 9H total, 3 per monomer unit).
^1H	7.1 - 7.3	Multiplets	Phenyl ring protons (integrates to 15H total, 5 per monomer unit).
^{13}C	~ 160.0	Singlet	Amide carbonyl carbons, confirming intact peptide linkages.

Conclusion

The structural elucidation of **Bortezomib Impurity 10** (the boroxine trimer) requires a rigorous, multi-faceted analytical approach. By understanding the thermodynamic propensity of boronic acids to dehydrate into cyclic anhydrides, analysts can tailor their methodologies to capture this equilibrium.

The use of HRMS provides the foundational molecular formula and isotopic signature, while ^{11}B NMR—crucially performed in boron-free quartz tubes—delivers the definitive proof of the tricoordinate boroxine environment at ~33 ppm[5][6]. Supported by the vibrational signatures of the B-O-B bonds via FT-IR[7], this self-validating framework ensures absolute confidence in the

characterization of this critical pharmaceutical impurity, satisfying stringent regulatory requirements for drug substance quality control[3].

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- [To cite this document: BenchChem. \[Chemical Structure Elucidation of Bortezomib Impurity 10: A Comprehensive Analytical Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b601041/docs#chemical-structure-elucidation-of-bortezomib-impurity-10-a-comprehensive-analytical-guide\]](#)

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